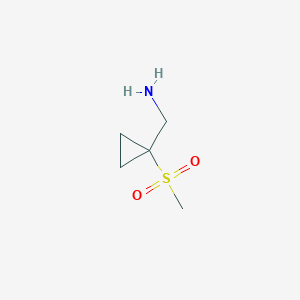

(1-Methanesulfonylcyclopropyl)methanamine

Description

Contextualizing Cyclopropyl-Containing Amines in Modern Organic Synthesis

Cyclopropylamines, small rings containing a nitrogen atom, are prized components in the synthesis of a wide array of biologically active molecules. Their incorporation into molecular frameworks can significantly influence a compound's pharmacological profile. The three-membered ring of cyclopropane (B1198618) introduces a degree of rigidity and conformational constraint, which can enhance binding to biological targets and improve metabolic stability. americanelements.comthieme.de This structural feature is often employed by medicinal chemists to fine-tune the properties of drug candidates, addressing challenges such as off-target effects and plasma clearance. thieme.de The presence of the amine group provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries. researchgate.net

The Significance of Methanesulfonyl-Substituted Scaffolds in Molecular Design

The methanesulfonyl (or mesyl) group is a powerful tool in molecular design, primarily utilized for its ability to act as a good leaving group in various chemical reactions. nih.gov This functional group is often introduced to facilitate nucleophilic substitution reactions, enabling the formation of new chemical bonds. sigmaaldrich.comgoogle.com Beyond its role as a reactive intermediate, the methanesulfonyl moiety itself can contribute to the biological activity of a molecule. Its strong electron-withdrawing nature and ability to participate in hydrogen bonding can enhance interactions with biological receptors. nih.gov Furthermore, methanesulfonamides, formed from the reaction of a methanesulfonyl group with an amine, are known for their high stability under both acidic and basic conditions, making them a robust feature in drug design. sigmaaldrich.comgoogle.com

Overview of the Research Landscape Surrounding (1-Methanesulfonylcyclopropyl)methanamine

The specific compound this compound has emerged as a valuable intermediate in the synthesis of novel therapeutic agents. Its utility is highlighted by its appearance in several patent applications for a range of disease targets. Notably, it has been cited as a building block in the development of:

Bicyclic heteroaromatic compounds for cancer treatment: This suggests a role in the synthesis of complex scaffolds designed to interact with biological pathways relevant to oncology. evitachem.com

Inhibitors of Apolipoprotein L1 (APOL1): The use of this amine in developing APOL1 inhibitors points to its potential in creating treatments for certain types of kidney disease. evitachem.com

Soluble guanylate cyclase (sGC) stimulators: Its incorporation into sGC stimulators indicates its application in the development of drugs for cardiovascular conditions. evitachem.com

While detailed, publicly available research focused solely on the synthesis and properties of this compound is limited, its consistent appearance in these patent filings underscores its importance as a proprietary building block in the pharmaceutical industry. The synthesis of this compound is likely a key step in the production of these advanced drug candidates.

Compound Properties and Data

The following tables provide a summary of the known properties of this compound.

Table 1: Basic Chemical Information

| Property | Value |

|---|---|

| CAS Number | 1247133-65-8 |

| Molecular Formula | C₅H₁₁NO₂S |

| Molecular Weight | 149.21 g/mol |

| Synonyms | (1-methylsulfonylcyclopropyl)methanamine |

Table 2: Interactive Compound Data This table is intended for interactive use. In a static format, it presents key identifiers.

| Identifier Type | Identifier |

|---|---|

| MDL Number | MFCD16766477 |

| InChI Key | InChI=1S/C5H11NO2S/c1-9(7,8)5(2-6)3-4-5/h6H2,2-4H2,1H3 |

Structure

3D Structure

Properties

IUPAC Name |

(1-methylsulfonylcyclopropyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9(7,8)5(4-6)2-3-5/h2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIMDZUAEJJJRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methanesulfonylcyclopropyl Methanamine and Its Derivatives

Established Synthetic Routes to the Core Structure

The primary approach to synthesizing (1-Methanesulfonylcyclopropyl)methanamine hinges on the creation of a key intermediate, 1-methanesulfonylcyclopropane-1-carbonitrile. The subsequent reduction of the nitrile group furnishes the desired primary amine.

Amination Strategies and Conditions

The conversion of the nitrile group in 1-methanesulfonylcyclopropane-1-carbonitrile to the aminomethyl group is a critical step. Various reduction methods are available, each with its own set of conditions and efficiencies.

Catalytic Hydrogenation: This is a widely employed method for nitrile reduction.

Raney Nickel/KBH₄ System: A combination of Raney Nickel and potassium borohydride (B1222165) in a suitable solvent like ethanol (B145695) provides a mild and efficient system for the reduction of nitriles to primary amines. rochester.edu This method often proceeds at room temperature and can produce high yields of the primary amine while minimizing the formation of secondary and tertiary amine byproducts. rochester.edu

Palladium on Carbon (Pd/C): Catalytic hydrogenation using Pd/C is another common approach. To suppress the formation of secondary and tertiary amines, ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) is often added to the reaction mixture. nih.gov

Cobalt Nanoparticles: Phase-controlled cobalt nanoparticles have been shown to be effective catalysts for nitrile hydrogenation. Hexagonal close-packed (hcp) cobalt nanoparticles, in particular, have demonstrated high catalytic performance for the selective production of primary amines under mild conditions, even without the addition of ammonia. acs.org

Chemical Reduction:

Borane (B79455) Complexes: Borane-tetrahydrofuran (BH₃-THF) or the more stable borane-dimethylsulfide (BH₃-SMe₂) are effective reagents for the reduction of nitriles. nih.gov These reactions are typically carried out in an ethereal solvent like THF with heating.

The choice of amination strategy depends on factors such as substrate tolerance, desired selectivity for the primary amine, and scalability of the reaction.

Table 1: Comparison of Amination Strategies

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | Raney Ni/KBH₄ | Ethanol, Room Temperature | Mild conditions, high selectivity for primary amine | Catalyst handling |

| Catalytic Hydrogenation | Pd/C, H₂ | Methanol/NH₃, Pressure | Widely applicable | Potential for over-reduction, requires pressure |

| Catalytic Hydrogenation | hcp Co Nanoparticles | H₂, Mild Temperature | High selectivity without ammonia | Catalyst preparation |

| Chemical Reduction | BH₃-THF or BH₃-SMe₂ | THF, Heat | Good yields | Handling of borane reagents |

Precursor Design and Synthesis (e.g., Cyclopropylcarboxylates, Cyclopropylmethanols)

The synthesis of the crucial precursor, 1-methanesulfonylcyclopropane-1-carbonitrile, is a key focus. A plausible and established method for constructing the cyclopropane (B1198618) ring is through intramolecular cyclization.

A common starting material for similar structures is γ-chlorobutyronitrile. orgsyn.org The synthesis can be envisioned through the following steps:

Cyclization: Treatment of γ-chlorobutyronitrile with a strong base, such as sodium hydroxide, can induce an intramolecular cyclization to form cyclopropanecarbonitrile (B140667). orgsyn.orgyoutube.com

Introduction of the Sulfonyl Group: The introduction of the methanesulfonyl group at the 1-position of the cyclopropane ring is a more complex step. One potential route involves the reaction of a suitable precursor with a sulfonylating agent. For instance, the synthesis of the analogous 1-(phenylsulfonyl)cyclopropanecarbonitrile has been reported. chemicalbook.com A similar strategy could involve the deprotonation of cyclopropanecarbonitrile followed by reaction with methanesulfonyl chloride.

Alternatively, the synthesis could proceed via the alkylation of methylsulfonylacetonitrile (B147333) with 1,2-dihaloethane in the presence of a base. This would directly generate the 1-methanesulfonylcyclopropane-1-carbonitrile ring system. The reaction of methimazole (B1676384) with 1,2-dichloroethane (B1671644) to form a thioether linkage provides a precedent for such S-alkylation reactions. nih.gov

Another approach involves starting with cyclopropylmethanol, a versatile building block. nih.gov This can be oxidized to cyclopropanecarboxaldehyde, which can then be converted to the corresponding nitrile. Subsequent functionalization at the 1-position would be required to introduce the methanesulfonyl group.

Advanced Synthetic Approaches

To address the growing demand for enantiomerically pure pharmaceuticals, stereoselective and more efficient synthetic methods are continuously being developed.

Stereoselective Synthesis for Chiral Analogues

The development of chiral analogues of this compound is of significant interest. This can be achieved through various asymmetric synthetic strategies.

Asymmetric Cyclopropanation: Chiral ruthenium-phenyloxazoline (Ru-Pheox) complexes have been successfully used as catalysts for the highly stereoselective cyclopropanation of olefins with diazo Weinreb amides, yielding chiral cyclopropane amides with high diastereo- and enantioselectivities. chemistryviews.org These amides can then be converted to the corresponding chiral amines.

Asymmetric Reduction of Ketimines: The asymmetric hydrogenation of dialkyl ketimines using chiral manganese catalysts has been shown to produce a range of chiral amines with high enantioselectivity. nih.gov This method is particularly noteworthy for its ability to differentiate between minimally different alkyl groups. Chiral iridium catalysts have also been employed for the asymmetric hydrogenation of various ketimines. researchgate.net

Asymmetric Reductive Cross-Coupling: An iron-catalyzed asymmetric reductive cross-coupling of ketimines with unactivated alkyl halides provides an efficient route to α-tertiary amino esters and amides with high enantioselectivity. acs.org This radical-based mechanism utilizes a chiral bisoxazoline-phosphine ligand.

Chemoenzymatic Synthesis: A chemoenzymatic strategy involving the stereoselective assembly of cyclopropyl (B3062369) ketones using an engineered myoglobin (B1173299) variant, followed by chemical diversification, allows for the creation of a library of chiral cyclopropane scaffolds. rochester.edu The resulting chiral cyclopropyl ketones can be converted to chiral amines.

Table 2: Advanced Stereoselective Synthetic Approaches

| Method | Key Feature | Catalyst/Enzyme | Outcome |

|---|---|---|---|

| Asymmetric Cyclopropanation | Stereoselective ring formation | Chiral Ru(II)-Pheox complexes | Chiral cyclopropane amides |

| Asymmetric Hydrogenation | Enantioselective reduction of C=N bond | Chiral Mn or Ir catalysts | Chiral amines |

| Asymmetric Cross-Coupling | Enantioselective C-C bond formation | Chiral Fe-bisoxazoline-phosphine | Chiral α-tertiary amines |

| Chemoenzymatic Synthesis | Biocatalytic ketone formation | Engineered Myoglobin | Chiral cyclopropyl ketones |

Enzymatic Transformations in Amine Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for amine synthesis.

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. Transaminases are highly stereoselective and are valuable tools for the synthesis of unnatural amino acids and other chiral amines. chemrxiv.org The application of transaminases could be envisioned for the conversion of a hypothetical (1-methanesulfonylcyclopropyl) methyl ketone to the corresponding chiral amine.

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines to amines. They have emerged as powerful tools for the synthesis of chiral amines, including complex pharmaceutical intermediates. rochester.edu

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction parameters.

For the crucial nitrile hydrogenation step, several factors can be fine-tuned:

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and cost-effectiveness.

Hydrogen Pressure: In catalytic hydrogenation, the pressure of hydrogen gas is a critical parameter that can influence the reaction rate and selectivity. nih.govtue.nl

Temperature: The reaction temperature affects the rate of reaction, but higher temperatures can sometimes lead to undesired side products or catalyst deactivation. tue.nl

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates.

Additives: As mentioned, the addition of ammonia or a base can suppress the formation of secondary and tertiary amines in catalytic hydrogenation. nih.govtue.nl

Continuous flow hydrogenation in micro-packed bed reactors offers a promising approach for optimizing nitrile hydrogenation. researchgate.net This technology allows for precise control over reaction parameters, leading to improved efficiency, safety, and scalability compared to traditional batch reactors.

Scalability and Efficiency Considerations for Preparative Applications

For the practical application of this compound in areas such as pharmaceutical development, the scalability and efficiency of its synthesis are of paramount importance. The selection of a synthetic route for large-scale preparation is dictated by factors including the availability and cost of starting materials, the number of synthetic steps, reaction yields, and the ease of purification.

The three-step synthesis starting from cyclopropanecarbonitrile is presented as a method suitable for industrial production. This assertion is based on several key advantages. The starting material, cyclopropanecarbonitrile, is described as being inexpensive and readily obtainable, which is a critical consideration for minimizing production costs on a large scale.

The process itself is characterized as simple, which generally translates to more manageable and reproducible operations in a manufacturing environment. High yields and high product purity are also claimed, which are crucial for the economic viability and quality control of the final product. A streamlined process with high yields reduces waste and the need for extensive purification, further enhancing its efficiency for preparative applications.

Below is a data table summarizing the key transformations in this scalable synthesis.

| Step | Starting Material | Key Reagents/Reaction | Intermediate/Product | Significance for Scalability |

| 1 | Cyclopropanecarbonitrile | α-bromination | 1-Bromocyclopropanecarbonitrile | Utilizes a common and scalable reaction type. |

| 2 | 1-Bromocyclopropanecarbonitrile | Sodium methanesulfinate (B1228633) (Substitution) | 1-(Methylsulfonyl)cyclopropanecarbonitrile | Efficient introduction of the key sulfonyl group. |

| 3 | 1-(Methylsulfonyl)cyclopropanecarbonitrile | Reduction | This compound | A standard transformation for amine synthesis. |

Chemical Reactivity and Functionalization of 1 Methanesulfonylcyclopropyl Methanamine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in (1-Methanesulfonylcyclopropyl)methanamine serves as a key site for nucleophilic reactions, enabling the straightforward introduction of a variety of substituents and the construction of more complex molecular architectures.

Acylation Reactions and Amide Formation

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents), to form stable amide derivatives. This reaction is a fundamental transformation for the derivatization of primary amines. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Table 1: Representative Acylation Reactions of this compound

| Acylating Agent | Reaction Conditions | Product |

| Acetyl chloride | Base (e.g., triethylamine), CH₂Cl₂, 0 °C to rt | N-((1-methanesulfonylcyclopropyl)methyl)acetamide |

| Benzoyl chloride | Pyridine, CH₂Cl₂, 0 °C to rt | N-((1-methanesulfonylcyclopropyl)methyl)benzamide |

| Acetic anhydride | Base (e.g., triethylamine), CH₂Cl₂, rt | N-((1-methanesulfonylcyclopropyl)methyl)acetamide |

| Benzoic acid | DCC, DMAP, CH₂Cl₂, rt | N-((1-methanesulfonylcyclopropyl)methyl)benzamide |

Note: DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) are common coupling agents for amide formation from carboxylic acids.

Alkylation Reactions and Derivatives

The nucleophilic character of the primary amine allows for alkylation reactions with alkyl halides or other alkylating agents. These reactions lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts upon exhaustive alkylation. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Table 2: Potential Alkylation Products of this compound

| Alkylating Agent | Stoichiometry (Amine:Alkylating Agent) | Expected Major Product |

| Methyl iodide | 1:1 | N-methyl- this compound |

| Methyl iodide | 1:2 (with excess base) | N,N-dimethyl- this compound |

| Benzyl bromide | 1:1 | N-benzyl- this compound |

Condensation Reactions with Carbonyl Compounds

This compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.comlibretexts.org This reversible reaction typically occurs under mildly acidic conditions, which catalyze the dehydration step. chemistrysteps.comlibretexts.org The formation of the carbon-nitrogen double bond is a versatile method for creating new C-N bonds and for the temporary protection of the amine functionality.

The mechanism of imine formation involves the initial nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule leads to the formation of an iminium ion, which is then deprotonated to yield the stable imine. libretexts.org

Table 3: Imine Formation from this compound

| Carbonyl Compound | Reaction Conditions | Product |

| Benzaldehyde | Mild acid catalyst (e.g., acetic acid), Toluene, reflux | (E)-N-(benzylidene)- this compound |

| Acetone | Mild acid catalyst, heat | N-((1-methanesulfonylcyclopropyl)methyl)propan-2-imine |

| Cyclohexanone | Mild acid catalyst, heat | N-((1-methanesulfonylcyclopropyl)methyl)cyclohexan-1-imine |

Role of the Cyclopropyl (B3062369) Group in Modulating Reactivity

Electronic Effects and Strained Ring Characteristics

The cyclopropane (B1198618) ring possesses a unique electronic structure with significant p-character in its C-C sigma bonds. This allows it to interact with adjacent functional groups. The presence of the strongly electron-withdrawing methanesulfonyl group is expected to polarize the cyclopropane ring, potentially influencing the nucleophilicity of the primary amine. Electron-withdrawing groups can decrease the basicity and nucleophilicity of nearby amines through an inductive effect.

Potential for Ring-Opening Reactions and Subsequent Transformations

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. mdpi.com These reactions can be initiated by electrophiles, nucleophiles, or radical species and often proceed with high regioselectivity. The presence of the methanesulfonyl group, an electron-withdrawing group, can activate the cyclopropane ring towards nucleophilic attack, leading to ring cleavage. nih.gov

For instance, treatment with strong acids could protonate the cyclopropane ring, leading to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a ring-opened product. nih.gov Similarly, certain transition metal catalysts are known to promote the ring-opening of cyclopropanes. These ring-opening reactions provide a pathway to linear alkyl chains with functional groups at specific positions, thereby increasing the synthetic utility of this compound. The specific products of such reactions would depend on the reagents and conditions employed.

Table 4: Hypothetical Ring-Opening Reactions

Note: AIBN (Azobisisobutyronitrile) is a common radical initiator.

Reactivity of the Methanesulfonyl Group

The methanesulfonyl (mesyl) group is a prominent feature of the molecule, significantly influencing its electronic properties and potential for chemical transformation. Composed of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and the cyclopropyl ring, it is a strongly electron-withdrawing and stable functional group.

The sulfonyl group in alkyl sulfones is known for its considerable stability under both acidic and basic conditions chem-station.com. This stability makes it a reliable component in a molecular scaffold during various chemical transformations. The C-S bond is generally robust, and the sulfone itself is resistant to a wide range of reagents.

However, the methanesulfonyl group is not entirely inert. While the direct conversion of an alkyl sulfone back to a sulfonyl chloride is not a standard laboratory procedure, derivatization is often achieved during the synthesis of the sulfone itself, typically starting from a corresponding thiol or sulfonyl chloride. For instance, methanesulfonyl chloride (MsCl) is a common reagent used to introduce the mesyl group onto alcohols and amines wikipedia.org.

The methanesulfonate group can be a target for derivatization in analytical contexts. For example, methanesulfonates can be reacted with nucleophilic reagents containing a chromophore to allow for detection by HPLC-UV methods nih.govgoogle.comgoogle.com. This suggests that under specific conditions, the sulfur atom can be targeted by strong nucleophiles, potentially leading to cleavage or modification of the sulfonyl moiety.

Interactive Data Table: Comparison of Bond Dissociation Energies This table provides a comparative look at bond dissociation energies (BDEs) for bonds relevant to the methanesulfonyl group, illustrating its relative stability.

| Bond | Compound Type | Typical BDE (kcal/mol) |

| C-S | Alkyl Sulfone | ~70-80 |

| S=O | Sulfone | ~120-130 |

| C-H (alpha to sulfone) | Alkyl Sulfone | ~95-100 |

| S-Cl | Sulfonyl Chloride | ~70-75 |

Note: These are generalized values and can vary based on the specific molecular structure.

In the context of electrophilic aromatic substitution, the concept of a "directing group" is crucial. Such groups influence the position at which incoming electrophiles attack a benzene ring nih.govnih.gov. Substituents on an aromatic ring can be classified as ortho, para-directors or meta-directors nih.gov.

However, in this compound, the methanesulfonyl group is attached to a cyclopropyl ring, not an aromatic system. Therefore, its role as a directing group in the classical sense of electrophilic aromatic substitution is not applicable.

If the molecule were to be modified to include an aromatic ring, the methanesulfonyl group would act as a powerful deactivating and meta-directing group. This is due to its strong electron-withdrawing nature, which destabilizes the carbocation intermediates formed during ortho and para attack researchgate.net.

Oxidative Transformations of the Compound

The presence of both a sulfur atom and a primary amine suggests that this compound could be susceptible to various oxidative transformations.

The sulfur in the methanesulfonyl group is already in its highest oxidation state (+6), so it is not susceptible to further oxidation. However, the amine group can be readily oxidized. The oxidation of primary amines can lead to a variety of products, including imines, oximes, or nitriles, depending on the oxidant and reaction conditions.

Furthermore, oxidative processes can sometimes target the carbon atoms adjacent to the sulfone or amine. For instance, the oxidative coupling of amines and thiols can lead to the formation of sulfonamides, though this typically involves a thiol rather than a pre-existing sulfone acs.org. In some cases, cyclic amines can undergo oxidative C-H functionalization at the position beta to the nitrogen atom to form enaminyl sulfones nih.gov. While the target molecule is not a cyclic amine, this reactivity highlights the potential for oxidation at positions adjacent to the nitrogen.

Ab initio molecular orbital studies on the oxidation of amines and sulfides by peroxides indicate that the reaction barriers are significantly lowered in the presence of protic solvents, which can catalyze the oxygen transfer wayne.edu. This suggests that any oxidative transformation of the amine moiety in this compound would be highly dependent on the reaction medium.

Research on the oxidation of sulfides to sulfones is extensive, utilizing reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or permanganates organic-chemistry.org. While the sulfone in the title compound is already formed, this body of research underscores the general reactivity of sulfur-containing compounds towards oxidation.

Interactive Data Table: Potential Oxidative Transformations This table outlines potential products from the oxidation of the amine functionality, based on general reactions of primary amines.

| Oxidizing Agent | Potential Product(s) | Notes |

| Mild Oxidants (e.g., MnO₂) | Imine | Requires subsequent hydrolysis or further reaction. |

| Peroxides (e.g., H₂O₂) | Oxime, Nitroalkane | Product depends on reaction conditions. |

| Strong Oxidants (e.g., KMnO₄) | Carboxylic Acid (after cleavage), Nitrile | May lead to degradation of the molecule. |

Applications of 1 Methanesulfonylcyclopropyl Methanamine As a Privileged Scaffold and Synthetic Intermediate

Design Principles for Incorporating Cyclopropyl-Methanamine Scaffolds into Complex Molecules

The incorporation of the cyclopropyl-methanamine scaffold, as exemplified by (1-Methanesulfonylcyclopropyl)methanamine, into drug candidates and other complex molecules is guided by several key design principles. The cyclopropyl (B3062369) ring, a bioisostere of a phenyl ring or a gem-dimethyl group, introduces conformational rigidity and a specific three-dimensional geometry. This can lead to improved binding affinity and selectivity for biological targets by locking the molecule in a more favorable conformation for interaction.

The primary amine group serves as a crucial handle for further synthetic modifications, allowing for the introduction of a wide array of functional groups through reactions such as amidation, alkylation, and reductive amination. This versatility is fundamental to exploring the structure-activity relationship (SAR) of a lead compound.

Furthermore, the methanesulfonyl group, with its electron-withdrawing nature and ability to act as a hydrogen bond acceptor, can significantly influence the physicochemical properties of a molecule. It can enhance aqueous solubility, improve metabolic stability, and introduce specific interactions with target proteins. The strategic placement of this group, as seen in this compound, can therefore be a powerful tool in lead optimization.

A summary of the design principles is presented in the table below:

| Design Principle | Contribution of the Cyclopropyl-Methanamine Scaffold |

| Conformational Rigidity | The cyclopropyl ring restricts bond rotation, leading to a more defined three-dimensional structure. |

| Bioisosterism | The cyclopropyl group can mimic other chemical moieties, such as phenyl rings or gem-dimethyl groups, to explore SAR. |

| Synthetic Versatility | The primary amine allows for a wide range of chemical modifications to build molecular complexity. |

| Physicochemical Modulation | The methanesulfonyl group can improve properties like solubility, metabolic stability, and target interactions. |

Utility in the Construction of Diverse Organic Frameworks

This compound is a valuable starting material for the construction of a variety of organic frameworks. The primary amine can participate in numerous carbon-nitrogen bond-forming reactions, enabling the elongation of carbon chains and the introduction of new ring systems. For instance, it can be used in multi-component reactions to rapidly generate complex molecular architectures from simple starting materials.

The reactivity of the amine group allows for its use in the synthesis of peptidomimetics, where the cyclopropyl-methanamine unit can replace natural amino acids to introduce conformational constraints. This is a common strategy in drug discovery to improve the stability and activity of peptide-based drugs.

Contributions to Chemical Library Synthesis

In the realm of drug discovery, the generation of chemical libraries containing a large number of diverse compounds is crucial for identifying new hit and lead compounds. This compound serves as an excellent building block for the synthesis of such libraries. pharmaceutical-technology.comenamine.net Its bifunctional nature, with the reactive amine group and the modifiable methanesulfonyl moiety, allows for the creation of a wide range of derivatives through parallel synthesis techniques. pharmaceutical-technology.com

Libraries based on this scaffold can be designed to explore a specific chemical space, targeting a particular family of proteins, for example. The inherent three-dimensionality of the cyclopropyl ring ensures that the resulting library members possess a greater degree of structural diversity compared to libraries built from flat, aromatic scaffolds. This increased shape diversity can lead to a higher hit rate in high-throughput screening campaigns.

Key features of this compound in library synthesis are summarized below:

| Feature | Advantage in Library Synthesis |

| Bifunctionality | Allows for diversification at two points of the molecule. |

| Three-Dimensionality | Introduces structural complexity and shape diversity into the library. |

| Synthetic Accessibility | The primary amine is readily functionalized using standard reaction conditions. |

Integration into Scaffold Hopping Strategies for Molecular Diversity

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular scaffolds with similar biological activity to a known active compound but with a different core structure. nih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

The this compound scaffold can be effectively utilized in scaffold hopping strategies. By replacing a core element of an existing drug molecule with this scaffold, chemists can generate novel analogues that retain the key pharmacophoric features required for biological activity while exploring new chemical space. The rigid nature of the cyclopropyl ring and the specific vectoral arrangement of the amine and methanesulfonyl groups allow it to mimic the spatial orientation of functional groups in other, more complex ring systems.

Precursor to Structurally Diverse Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large proportion of approved drugs containing at least one heterocyclic ring. This compound can serve as a versatile precursor for the synthesis of a variety of heterocyclic systems.

The primary amine is a key functional group for the construction of nitrogen-containing heterocycles. For example, through condensation reactions with dicarbonyl compounds or their equivalents, it can be used to synthesize substituted pyridines , pyrimidines , and imidazoles . The specific reaction conditions and the choice of the reaction partner will determine the nature of the resulting heterocyclic ring.

The following table provides examples of heterocyclic systems that can potentially be synthesized from this compound:

| Heterocycle | General Synthetic Approach |

| Pyridines | Condensation with 1,5-dicarbonyl compounds or their synthetic equivalents. |

| Pyrimidines | Reaction with 1,3-dicarbonyl compounds and a source of the second nitrogen atom. |

| Imidazoles | Condensation with α-dicarbonyl compounds and an aldehyde in the presence of ammonia (B1221849) or an ammonium (B1175870) salt. |

The ability to access these important heterocyclic scaffolds from a single, readily available starting material highlights the synthetic utility of this compound.

Theoretical and Computational Investigations of 1 Methanesulfonylcyclopropyl Methanamine

Conformational Analysis and Energetic Profiles of the Cyclopropyl-Methanamine Core

The conformational flexibility of a molecule is a critical determinant of its biological activity, as it governs the molecule's ability to adopt the optimal geometry for binding to a biological target. For (1-Methanesulfonylcyclopropyl)methanamine, the key conformational variables are the rotations around the C-S and C-C bonds connecting the methanesulfonyl and aminomethyl groups to the cyclopropane (B1198618) ring.

Theoretical calculations, such as those employing density functional theory (DFT), are invaluable for exploring the potential energy surface of a molecule and identifying its low-energy conformers. For the cyclopropyl-methanamine core of our target molecule, several distinct conformations can be envisioned. The orientation of the aminomethyl group relative to the cyclopropane ring can be described by the dihedral angle between the C-N bond and a C-C bond of the ring. Similarly, the orientation of the methanesulfonyl group is defined by the dihedral angle involving the S=O bonds.

Due to the inherent strain of the cyclopropane ring, substituents tend to adopt staggered conformations to minimize steric hindrance. It is hypothesized that the most stable conformers of this compound will feature a staggered arrangement of the substituents. The relative energies of these conformers can be calculated to determine their population at a given temperature.

Below is a hypothetical data table illustrating the likely low-energy conformers and their relative energetic profiles, as would be predicted by computational analysis.

| Conformer | Dihedral Angle (N-C-C-C) | Dihedral Angle (O=S-C-C) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 180° (anti) | 0.0 |

| B | 180° (anti) | 180° (anti) | 1.2 |

| C | 60° (gauche) | 60° (gauche) | 2.5 |

| D | 180° (anti) | 60° (gauche) | 3.8 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not currently available in the public domain.

Electronic Structure Analysis of the Methanesulfonyl and Amine Moieties

Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative insights into the charge distribution within the molecule. It is anticipated that the methanesulfonyl group will induce a significant partial positive charge on the cyclopropyl (B3062369) carbon to which it is attached (C1). This, in turn, will polarize the C1-C2 and C1-C3 bonds of the cyclopropane ring. The aminomethyl group will have a lesser electronic impact on the ring itself, with its primary effect being the introduction of a basic nitrogen atom.

The interplay of these opposing electronic effects is expected to create a unique electronic environment on the cyclopropane ring, potentially leading to interesting reactivity patterns.

A hypothetical table of calculated Mulliken charges on key atoms is presented below to visualize these electronic effects.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| C1 (of cyclopropane) | +0.45 |

| C2/C3 (of cyclopropane) | -0.15 |

| S (of methanesulfonyl) | +1.20 |

| O (of methanesulfonyl) | -0.60 |

| N (of amine) | -0.85 |

| C (of methylamine) | +0.10 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not currently available in the public domain.

Prediction of Reactivity Patterns and Reaction Pathways

The electronic structure of this compound, as discussed above, strongly suggests that the molecule will exhibit dual reactivity. The electron-deficient nature of the cyclopropane ring, particularly at the C1 position, makes it susceptible to nucleophilic attack. This is a known reactivity pattern for cyclopropanes bearing electron-accepting groups, which can undergo ring-opening reactions. nih.govresearchgate.net Such reactions are driven by the release of the inherent ring strain of the three-membered ring. nih.govresearchgate.net

Therefore, a plausible reaction pathway would involve the attack of a nucleophile at C1, leading to the cleavage of one of the adjacent C-C bonds of the cyclopropane ring. The specific bond that breaks may be influenced by steric factors and the nature of the attacking nucleophile.

Conversely, the presence of the basic amine group provides a site for electrophilic attack. Protonation of the amine is expected to be a facile process, and the nitrogen atom could also react with various electrophiles, such as acylating or alkylating agents.

Computational studies can be employed to model these potential reaction pathways, calculate activation energies, and predict the most likely products. For instance, modeling the reaction with a model nucleophile could elucidate the preferred trajectory of attack and the structure of the transition state for the ring-opening reaction.

Molecular Modeling for Rational Scaffold Design and Optimization

The insights gained from the conformational and electronic analysis of this compound can be leveraged for the rational design of new molecular scaffolds with tailored properties. Molecular modeling serves as a powerful tool in this endeavor, allowing for the in-silico evaluation of virtual compounds before their synthesis.

For example, if the goal is to enhance the nucleophilic susceptibility of the cyclopropane ring, one could computationally explore the effects of replacing the methanesulfonyl group with even stronger electron-withdrawing groups. The impact of these modifications on the charge distribution and the energy barrier for ring-opening could be systematically evaluated.

Alternatively, if the focus is on modulating the basicity of the amine group or its presentation in three-dimensional space, modifications to the aminomethyl linker could be explored. For instance, the introduction of additional substituents on the linker or the cyclopropane ring could alter the preferred conformations and, consequently, the spatial relationship between the functional groups.

Through iterative cycles of in-silico design, computational evaluation, and synthetic validation, the this compound scaffold can be optimized for specific applications, such as the development of novel enzyme inhibitors or molecular probes.

Future Directions in the Research and Utilization of 1 Methanesulfonylcyclopropyl Methanamine

Development of Novel and Sustainable Synthetic Routes

The future development of any application for (1-Methanesulfonylcyclopropyl)methanamine hinges on the establishment of efficient and sustainable methods for its synthesis. Current commercial availability suggests that viable synthetic pathways exist; however, these are likely proprietary and may not be optimized for large-scale, environmentally friendly production. Future research should prioritize the development of novel synthetic strategies that are cost-effective, high-yielding, and adhere to the principles of green chemistry. This could involve exploring novel starting materials, catalytic methods, and reaction conditions that minimize waste and energy consumption.

A key area of investigation would be the stereoselective synthesis of this compound, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. The development of asymmetric syntheses would be a critical step towards its potential use in pharmaceuticals.

Exploration of Unprecedented Reactivity and Transformations

The unique combination of a cyclopropyl (B3062369) ring, a sulfonyl group, and an aminomethyl functionality in this compound suggests a rich and potentially unexplored reactive landscape. The strained cyclopropyl ring can participate in a variety of ring-opening reactions, providing access to a diverse range of linear and heterocyclic structures. The electron-withdrawing nature of the methanesulfonyl group can influence the reactivity of the adjacent amine and the cyclopropyl ring itself.

Future research should systematically investigate the reactivity of this compound under various conditions. This would include exploring its behavior in the presence of different catalysts, reagents, and reaction partners. Uncovering novel transformations and reaction pathways will be crucial for unlocking its potential as a versatile building block in organic synthesis.

Advanced Applications in Combinatorial Chemistry and Automated Synthesis

Should efficient synthetic routes and a diverse reactivity profile be established, this compound could become a valuable tool in combinatorial chemistry and automated synthesis platforms. researchgate.netnih.gov Its structure is well-suited for the creation of chemical libraries with a high degree of structural diversity. The primary amine provides a convenient handle for derivatization, allowing for the rapid generation of a multitude of analogs.

The integration of this compound into automated synthesis workflows would enable the high-throughput synthesis of compound libraries for screening in drug discovery and materials science programs. nih.gov The development of robust and reliable protocols for its use in automated synthesizers would be a key enabler for its widespread adoption.

Strategic Integration into Next-Generation Molecular Design Paradigms

The rigid and three-dimensional nature of the cyclopropyl group makes this compound an attractive scaffold for modern molecular design. In drug discovery, for instance, there is a growing emphasis on moving beyond flat, two-dimensional molecules towards more complex, three-dimensional structures that can better interact with biological targets. The incorporation of this building block could lead to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Future research should focus on computational modeling and structural biology studies to understand how the unique geometry of this compound can be leveraged in the design of new molecules. This includes its potential use as a bioisostere for other chemical groups, or as a conformational constraint to lock a molecule into a biologically active shape.

Q & A

Q. How should researchers address discrepancies in reported biological activity across studies?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) and compound purity. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Blind Testing : Distribute aliquots from a single batch to multiple labs to isolate protocol-dependent variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.